molecular formula C17H23NO3 B8476313 1-{[(Benzyloxy)imino]methyl}-3-butylcyclobutane-1-carboxylic acid CAS No. 828271-36-9

1-{[(Benzyloxy)imino]methyl}-3-butylcyclobutane-1-carboxylic acid

Cat. No. B8476313
M. Wt: 289.4 g/mol
InChI Key: IELLQBWVOHUNRV-UHFFFAOYSA-N
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Patent
US07332485B2

Procedure details

A mixture of 1-(benzyloxyimino-methyl)-3-butyl-cyclobutanecarboxylic acid methyl ester (7.23 g, 23.8 mmol) and lithium hydroxide monohydrate (10 g, 238 mmol) in THF (100 mL) and water (50 mL) was heated at 90° C. for 18 h. The reaction mixture was acidified to pH 3 with 6N aqueous HCl and was extracted with dichloromethane (75 mL×6). The combined organic layers were dried (MgSO4) and were evaporated in vacuo to yield the title compound as a pale yellow oil. (6.33 g, 92%). MH+290.
Name
1-(benzyloxyimino-methyl)-3-butyl-cyclobutanecarboxylic acid methyl ester
Quantity
7.23 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1([CH:13]=[N:14][O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:8][CH:7]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:6]1)=[O:4].O.[OH-].[Li+].Cl>C1COCC1.O>[CH2:16]([O:15][N:14]=[CH:13][C:5]1([C:3]([OH:4])=[O:2])[CH2:8][CH:7]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:6]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
1-(benzyloxyimino-methyl)-3-butyl-cyclobutanecarboxylic acid methyl ester
Quantity
7.23 g
Type
reactant
Smiles
COC(=O)C1(CC(C1)CCCC)C=NOCC1=CC=CC=C1
Name
lithium hydroxide monohydrate
Quantity
10 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane (75 mL×6)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)ON=CC1(CC(C1)CCCC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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